N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRCUMYHAMKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula: C18H22ClN3O2S
- Molecular Weight: Approximately 379.9 g/mol
- Key Functional Groups:
- Dimethylamino group, enhancing membrane permeability.
- Fluorinated benzothiazole moiety, which may increase biological activity and solubility.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, the presence of the dimethylamino group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various strains, including:
- Clostridioides difficile
- Other Gram-positive and Gram-negative bacteria
The compound's structural configuration allows it to target bacterial enzymes effectively, which is crucial for its antibacterial action.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzothiazole derivatives has been extensively studied. The following table summarizes findings related to various analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| This compound | Dimethylamino and fluorinated benzothiazole | Enhanced antibacterial potency |
The SAR studies indicate that modifications in the benzothiazole ring can significantly affect the biological activity of these compounds. The fluorine atom in particular appears to enhance the interaction with bacterial targets, potentially leading to improved potency against resistant strains.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited varying degrees of antimicrobial activity against a range of pathogens. The specific compound this compound was noted for its superior activity against resistant bacterial strains compared to its analogs .
- Mechanism of Action : Investigations into the mechanism revealed that the compound likely disrupts bacterial protein synthesis by inhibiting key enzymes involved in cell wall synthesis and function . This action is critical for its effectiveness as an antibacterial agent.
- Pharmacokinetics and Bioavailability : The hydrochloride salt form of the compound enhances solubility and stability, which are essential for effective therapeutic application. Studies suggest that this formulation may lead to better absorption in biological systems .
Preparation Methods
Nitration of 2-Chlorobenzo[d]thiazole
Nitration of 2-chlorobenzo[d]thiazole with concentrated sulfuric acid and nitric acid (69%) at 5°C produces 6-nitro-2-chlorobenzothiazole as the major isomer (78%) alongside 5-nitro-2-chlorobenzothiazole (8%). Recrystallization from ethanol yields 72% pure 6-nitro-2-chlorobenzothiazole.
Reduction to 6-Amino-2-chlorobenzo[d]thiazole
The nitro group is reduced using iron powder in glacial acetic acid at 40°C for 5 hours, yielding 6-amino-2-chlorobenzo[d]thiazole (33–83%). Higher yields are achieved via tin(II) chloride in ethanol-water under reflux (61%).
Fluorination via Diazotization
The amine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at 0°C, followed by fluoroboration with tetrafluoroboric acid. This Gould-Jacobs reaction introduces fluorine at position 6, yielding 6-fluoro-2-chlorobenzo[d]thiazole.
Formation of 2-(Phenylthio)acetamide
The acetamide backbone is constructed via a two-step acylation and thioetherification.
Acetylation with Chloroacetyl Chloride
N-(3-(Dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane under basic conditions (sodium hydroxide), yielding N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-chloroacetamide (54–61%).
Thioetherification with Thiophenol
The chloroacetamide intermediate undergoes nucleophilic substitution with thiophenol in dimethyl sulfoxide (DMSO) at 80°C, catalyzed by potassium carbonate. This step introduces the phenylthio group, achieving 70–85% yield.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in ethyl acetate, precipitating N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride. Recrystallization from ethanol yields >98% pure product.
Optimization and Industrial Scalability
Solvent and Catalyst Selection
Polar aprotic solvents (acetonitrile, DMSO) enhance reaction rates and yields. Methyl p-toluenesulfonate outperforms methyl iodide in alkylation due to reduced side reactions.
Purification Strategies
Flash chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol, acetic acid) are critical for isolating intermediates.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Nitration Yield | 72% | 78% |
| Fluorination Purity | 99.7% (HPLC) | 83% (recrystallized) |
| Thioetherification Time | 2 hours | 5 hours |
| Overall Yield | 83% | 61% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
